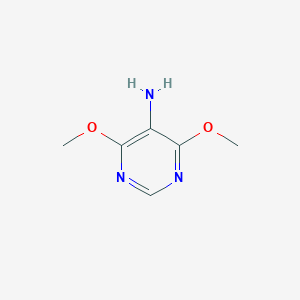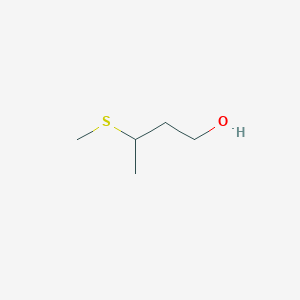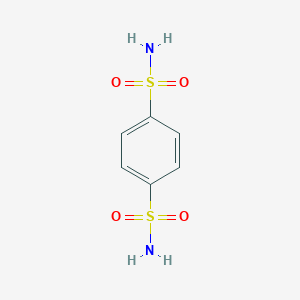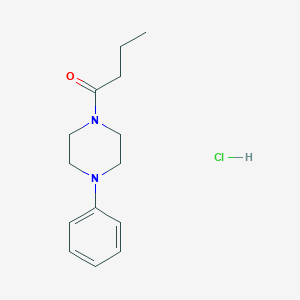
トリプロピルホスフェート
概要
説明
Tripropyl phosphate is an organic phosphate ester with the chemical formula ( \text{C}9\text{H}{21}\text{O}_4\text{P} ). It is a colorless, transparent liquid known for its low volatility and relatively high flash point. This compound is almost insoluble in water but is soluble in most organic solvents. It is widely used as a solvent, plasticizer, and flame retardant in various industrial applications .
科学的研究の応用
Tripropyl phosphate has a wide range of applications in scientific research:
作用機序
Target of Action
Tripropyl phosphate (TPP) is an organophosphorus compound primarily used as a flame retardant and plasticizer . Its primary targets are the materials it is applied to, such as textiles, plastics, and coatings . By interacting with these materials, TPP imparts flame retardant properties and enhances their flexibility.
Mode of Action
TPP acts as a flame retardant by releasing its phosphate group during combustion . The phosphate group can dilute flammable gases and inhibit the combustion process. As a plasticizer, TPP reduces the melting point and increases the flexibility of the materials it is applied to. It achieves this by inserting itself between the polymer chains, increasing the distance between them, and thereby reducing the intermolecular forces .
Biochemical Pathways
It is known that tpp can react with strong oxidizing agents and bases, and decompose when exposed to moist air . During decomposition, it can produce toxic and corrosive smoke .
Pharmacokinetics
Due to its lipophilic nature, it is likely to be absorbed through the skin and respiratory tract . Once in the body, organophosphates like TPP are typically metabolized in the liver and excreted in the urine.
Result of Action
The primary result of TPP’s action is the imparting of flame retardant properties and increased flexibility to the materials it is applied to . It should be noted that tpp can be harmful if inhaled, ingested, or absorbed through the skin . It can cause irritation to the eyes, mucous membranes, and upper respiratory tract .
準備方法
Synthetic Routes and Reaction Conditions: Tripropyl phosphate is typically synthesized through the reaction of phosphorus oxychloride with propanol. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{(C}_3\text{H}_7\text{O)}_3\text{PO} + 3 \text{HCl} ] This reaction is usually carried out under controlled conditions to ensure the complete conversion of reactants and to minimize the formation of by-products .
Industrial Production Methods: In industrial settings, tripropyl phosphate is produced using a continuous process where phosphorus oxychloride and propanol are fed into a reactor. The reaction mixture is then distilled to separate the desired product from the by-products. The purity of the final product is often assessed using techniques such as mass balance and quantitative nuclear magnetic resonance spectroscopy .
化学反応の分析
Types of Reactions: Tripropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, tripropyl phosphate can hydrolyze to form phosphoric acid and propanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: Tripropyl phosphate can participate in substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Often requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Requires the presence of suitable nucleophiles and may be catalyzed by acids or bases.
Major Products:
Hydrolysis: Phosphoric acid and propanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphate esters.
類似化合物との比較
- Triphenyl phosphate
- Triethyl phosphate
- Tributyl phosphate
- Tris(2-chloroethyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
特性
IUPAC Name |
tripropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQRKFMDQNODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(OCCC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052712 | |
| Record name | Tripropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tripropyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21797 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00433 [mmHg] | |
| Record name | Tripropyl phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21797 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
513-08-6 | |
| Record name | Tripropyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPROPYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83JIW9359Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


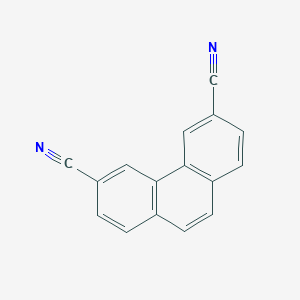
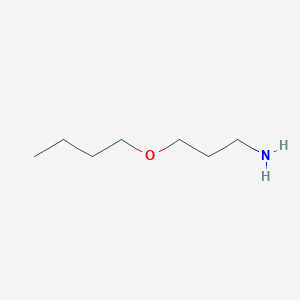


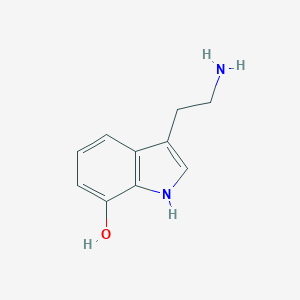

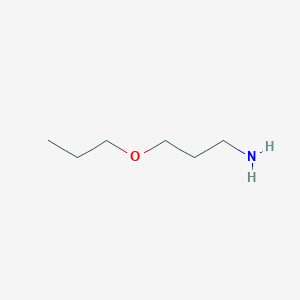
![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)
